molecular formula C₅₇H₉₃NO₁₃Si B1156735 42-O-tert-Butyldimethylsilyl Rapamycin

42-O-tert-Butyldimethylsilyl Rapamycin

Cat. No.: B1156735
M. Wt: 1028.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

42-O-tert-Butyldimethylsilyl Rapamycin is a useful research compound. Its molecular formula is C₅₇H₉₃NO₁₃Si and its molecular weight is 1028.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry

  • Intermediate for Synthesis : The compound serves as a critical intermediate in synthesizing Everolimus-d4 and other derivatives, facilitating the development of new pharmaceuticals .

Biology

  • Cellular Pathway Studies : Research has focused on how this compound influences various cellular pathways, particularly those related to aging and disease mechanisms .

Medicine

  • Immunosuppression : It is investigated for its potential use in preventing organ transplant rejection and managing autoimmune diseases .
  • Anti-Cancer Applications : Studies show that rapamycin derivatives can inhibit tumor growth in various cancers by targeting mTOR signaling pathways .
  • Neurological Disorders : There is growing interest in using mTOR inhibitors for treating conditions like tuberous sclerosis complex-related epilepsy, where they may reduce seizure frequency .

Case Study 1: Anti-Aging Effects

Research indicates that rapamycin significantly increases lifespan in various animal models by modulating mTOR signaling pathways. For instance, studies on mice have shown enhanced longevity through alternative energy reserves triggered by rapamycin treatment .

Case Study 2: Cancer Treatment

Clinical trials have demonstrated that mTOR inhibitors like Everolimus (derived from rapamycin) can effectively manage certain cancers. For example, a phase 3 trial evaluated Everolimus for subependymal giant cell astrocytoma, showing promising results in controlling tumor growth .

Summary Table of Applications

Application AreaSpecific Use CasesMechanism
ChemistryIntermediate for drug synthesisEnhances stability and solubility
BiologyStudies on cellular pathwaysInhibits mTOR signaling
MedicineImmunosuppression; cancer treatment; epilepsy managementSuppresses cell growth and proliferation

Properties

Molecular Formula

C₅₇H₉₃NO₁₃Si

Molecular Weight

1028.43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.